(3R,4R)-rel-4-イソプロピルピロリジン-3-カルボン酸塩酸塩

説明

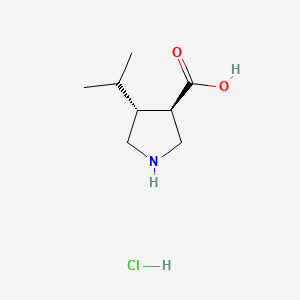

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and medicine. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

科学的研究の応用

Chemistry

In chemistry, (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chirality on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological targets.

Medicine

Medically, (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is investigated for its potential therapeutic applications. Its unique stereochemistry may contribute to its activity as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for the synthesis of various active pharmaceutical ingredients.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylpyrrolidine and suitable carboxylic acid derivatives.

Chiral Resolution: The chiral centers at positions 3 and 4 are established through chiral resolution techniques, often involving the use of chiral catalysts or chiral auxiliaries.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and automated systems to maintain consistent quality.

化学反応の分析

Types of Reactions

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into chiral binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

類似化合物との比較

Similar Compounds

(3S,4S)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, with opposite stereochemistry.

4-isopropylpyrrolidine-3-carboxylic acid: The non-chiral version of the compound.

4-isopropylpyrrolidine-3-carboxamide: An amide derivative with similar structural features.

Uniqueness

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.

By understanding the detailed aspects of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.

生物活性

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a subject of interest for pharmacological research. This article reviews the compound's biological activity, including antimicrobial properties, interaction with biological targets, and synthesis methods.

- IUPAC Name : (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride

- CAS Number : 1330750-36-1

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group, enhancing its steric bulk and acidic properties. The hydrochloride form indicates protonation, which can affect solubility and biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride. It has shown effectiveness against various pathogenic microorganisms, which is crucial given the rising incidence of multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Pathogens

| Microorganism | Activity Observed |

|---|---|

| Bacillus pumilis | Effective |

| Bacillus subtilis | Effective |

| Escherichia coli | Moderate |

| Pseudomonas vulgaris | Moderate |

| Aspergillus niger | Inhibited |

| Penicillium chrysogenum | Inhibited |

The compound's ability to inhibit these microorganisms suggests its potential as a new antimicrobial agent in therapeutic applications.

The biological activity of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is hypothesized to involve interactions with specific biological targets. Predictive models have been employed to assess its activity spectrum, indicating potential therapeutic uses while also identifying possible toxic effects.

Synthesis Methods

Various synthesis methods have been developed for producing (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride in high purity and yield. These methods are essential for ensuring the compound's availability for research and pharmaceutical applications.

Common Synthesis Approaches

- Chiral Resolution : Utilizing chiral reagents to separate enantiomers.

- Direct Synthesis : Employing straightforward reactions involving readily available starting materials.

- Functional Group Modification : Modifying existing compounds to introduce the desired functional groups.

Case Studies

Research has demonstrated the compound's potential in various therapeutic areas:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride, showing promising results against resistant strains.

- Predictive Toxicology : Assessments using computational models indicated low toxicity levels in preliminary screenings, suggesting a favorable safety profile for further development.

特性

IUPAC Name |

(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQFLJSGGPCAU-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-36-1 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(1-methylethyl)-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。